sphinga-4E,8Z-dienine
Overview
Description
Sphinga-4E,8Z-dienine is a naturally occurring sphingolipid, which is a class of lipids that play crucial roles in cellular structure and signaling. This compound is characterized by its unique chemical structure, which includes a long-chain base with double bonds at positions 4 and 8 in the E and Z configurations, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sphinga-4E,8Z-dienine typically involves the use of long-chain fatty acids as starting materials. The process includes several steps such as hydroxylation, amination, and desaturation to introduce the necessary functional groups and double bonds. Specific reaction conditions, such as temperature, pH, and catalysts, are carefully controlled to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound often employs biotechnological approaches, including the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are optimized for high yield and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Sphinga-4E,8Z-dienine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of saturated sphingoid bases.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized to achieve high selectivity and yield .
Major Products Formed
The major products formed from these reactions include hydroxylated sphingolipids, saturated sphingoid bases, and various substituted derivatives, each with distinct biological activities and applications .
Scientific Research Applications
Sphinga-4E,8Z-dienine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex sphingolipids and as a model compound for studying lipid chemistry.
Biology: In biological research, this compound is used to study cell membrane structure and function, as well as signaling pathways involving sphingolipids.
Medicine: This compound has potential therapeutic applications, including the treatment of diseases related to sphingolipid metabolism and signaling.
Mechanism of Action
Sphinga-4E,8Z-dienine exerts its effects through interactions with specific molecular targets and pathways. It is involved in the regulation of cell membrane fluidity and the recruitment of signaling proteins. The compound can modulate various cellular processes, including apoptosis, proliferation, and differentiation, by interacting with sphingolipid receptors and enzymes .
Comparison with Similar Compounds
Similar Compounds
Sphingosine: A sphingolipid with a single double bond at position 4.
Sphinganine: A saturated sphingoid base without double bonds.
Phytosphingosine: A sphingolipid with additional hydroxyl groups.
Uniqueness
Sphinga-4E,8Z-dienine is unique due to its specific double bond configuration, which imparts distinct biological activities and physicochemical properties. This configuration allows it to participate in unique signaling pathways and interactions that are not observed with other sphingolipids .
Properties
IUPAC Name |
(2S,3R,4E,8Z)-2-aminooctadeca-4,8-diene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h10-11,14-15,17-18,20-21H,2-9,12-13,16,19H2,1H3/b11-10-,15-14+/t17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQVJTLVVBJRJG-NZDSQIAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CCCC=CC(C(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C\CC/C=C/[C@H]([C@H](CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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